2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide
Description
The compound 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 3-methylbenzyl substitution at position 5 of the heterocyclic core and a 2,2-dimethylpropanamide (pivalamide) group linked via an ethyl chain at position 1 (Figure 1).
Molecular Formula: C₂₃H₂₈N₆O₂
Molecular Weight: 420.5 g/mol
Key Features:
- Pyrazolo[3,4-d]pyrimidin-4-one core: Provides a planar, aromatic system for target binding.
- 3-Methylbenzyl substituent: Enhances lipophilicity and may influence substrate selectivity.
- Pivalamide side chain: Improves metabolic stability due to steric hindrance from the dimethyl groups.
Synthetic routes for analogous compounds (e.g., Suzuki coupling, nucleophilic substitution) suggest that this compound could be synthesized via reactions between halogenated pyrazolo[3,4-d]pyrimidinone intermediates and functionalized alkylamines or boronic acids .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-6-5-7-15(10-14)12-24-13-22-17-16(18(24)26)11-23-25(17)9-8-21-19(27)20(2,3)4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGXBJZNZZHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide typically involves multiple steps. One common route includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 3-methylphenylmethyl group and the 2,2-dimethylpropanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. The following table summarizes key findings related to the anticancer properties of similar compounds:
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 5.0 | |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
| Kinase Inhibition | Aurora A Kinase | 0.15 |
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of pyrazolo derivatives, this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's inhibitory effects on Aurora A kinase, a critical regulator in cell division. The study reported an IC50 value of 0.15 µM, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have shown promising antimicrobial properties. For instance, derivatives similar to our compound have exhibited activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Key Observations :
- Core Substitution : The 3-methylbenzyl group in the target compound balances lipophilicity and steric bulk, whereas the 3-fluorobenzyl in may enhance electronic interactions with target proteins.
- Side Chain : The pivalamide group in the target compound offers superior metabolic stability compared to the pyridin-2-ylmethylpropanamide in , which may improve oral bioavailability.
Physicochemical Properties
- Solubility: The polar pyrimidinone core and amide linkages suggest moderate aqueous solubility, though the dimethyl groups in the pivalamide may reduce it slightly .
Biological Activity
The compound 2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on recent research findings.
Structural Characteristics
The molecular formula of the compound is . The crystal structure reveals that it contains a six-membered nitrogen-containing ring that is nearly planar, with specific dihedral angles indicating its conformation relative to adjacent rings. This structural information is crucial as it often correlates with biological activity.
Biological Activity
Recent studies have highlighted various biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Activity : Compounds in this class have shown promise as inhibitors of various cancer cell lines. For instance, derivatives targeting the dihydrofolate reductase (DHFR) enzyme have demonstrated significant cytotoxic effects against cancer cells by disrupting folate metabolism essential for DNA synthesis and cell division .
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral infections. For example, a study indicated that certain pyrazolo compounds could interfere with Zika virus infection through specific cellular mechanisms .
- Anti-inflammatory Effects : Research has also pointed to anti-inflammatory properties, with some compounds exhibiting neuroprotective effects in models of neuroinflammation. This suggests potential therapeutic applications in neurodegenerative diseases .
Case Studies
Several case studies provide insight into the biological efficacy of this compound:
- Study on DHFR Inhibition : A library of pyrazolo derivatives was screened for DHFR inhibition, revealing that modifications at the N8 position significantly enhanced activity compared to methylated analogues. The compound's structure allows for effective binding to the enzyme's active site, leading to greater inhibition rates .
- Evaluation Against ZIKV : A series of pyrazolo derivatives were tested for their ability to inhibit Zika virus replication in vitro. The results showed that specific structural modifications increased antiviral potency significantly compared to unmodified compounds .
Data Tables
The following table summarizes key findings from various studies on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
